molecular formula C6H11Cl2N3O2 B6216902 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride CAS No. 2742652-50-0

1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride

Cat. No.: B6216902
CAS No.: 2742652-50-0
M. Wt: 228.1
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Description

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the pyrazole ring. The reaction conditions often include the use of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include mild to moderate temperatures, specific catalysts, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, further influencing its activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing molecule.

Properties

CAS No.

2742652-50-0

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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